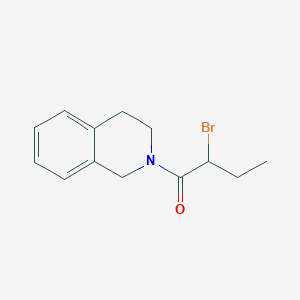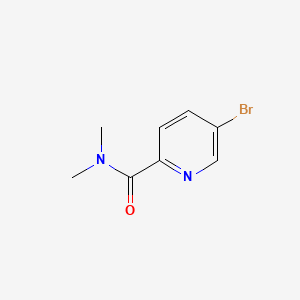
5-bromo-N,N-dimethylpicolinamide
Vue d'ensemble
Description
5-bromo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O . It has a molecular weight of 229.07 g/mol . This compound is also known as Br-DMPA and is used in various scientific experiments.
Molecular Structure Analysis
The molecular structure of 5-bromo-N,N-dimethylpicolinamide consists of a pyridine ring substituted with a bromine atom at the 5th position and a dimethylamide group . The InChI code for this compound is InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
5-bromo-N,N-dimethylpicolinamide has a molecular weight of 229.07 g/mol . It has a topological polar surface area of 33.2 Ų and a complexity of 172 . The compound has one rotatable bond .Applications De Recherche Scientifique
Synthesis and Material Science
One of the notable applications of 5-bromo derivatives is in the synthesis of phenothiazines via Smiles rearrangement, highlighting its role in developing compounds with potential pharmacological activities. The process involves the condensation of amino-bromo derivatives with o-halonitrobenzenes, leading to compounds exhibiting a wide spectrum of activities, including neuroleptic, diuretic, sedative, antihistamine, and analgesic properties. Additionally, these compounds have shown significant effects against cancer, making them valuable for biomedical screening in search of better medicinal agents (Sharma, Gupta, Gautam, & Gupta, 2002).
In the field of material science, a study on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed the compound's remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. This application underscores the compound's utility in developing materials with specific photophysical and photochemical properties beneficial for medical applications, especially in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological and Biological Research
Further exploring its applications in pharmacological research, derivatives of 5-bromo compounds, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have been synthesized and their stereostructures investigated. Research on these compounds includes analyzing their antitumor activity and the effect of stereochemistry on PI3Kα kinase inhibition, showcasing the chemical's relevance in discovering novel therapeutic agents. The study highlights how minor alterations in the chemical structure can significantly impact biological activity, emphasizing the importance of stereochemistry in drug development (Zhou, Li, Yan, Du, Sun, & Sun, 2015).
Chemical Synthesis and Drug Development
The versatility of 5-bromo-N,N-dimethylpicolinamide and its derivatives extends to the synthesis of chiral amino alcohols from L-leucine, demonstrating its utility in creating chiral solvating agents for chiral carboxylic acids such as ibuprofen and mandelic acid. This application is crucial in the pharmaceutical industry, where the synthesis of chiral compounds plays a significant role in drug development (Li Yuan-yuan, 2011).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRHFAPOFNDZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628486 | |
| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N-dimethylpicolinamide | |
CAS RN |
845305-86-4 | |
| Record name | 5-Bromo-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)
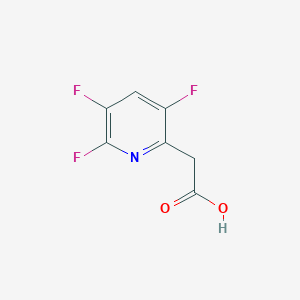
![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)
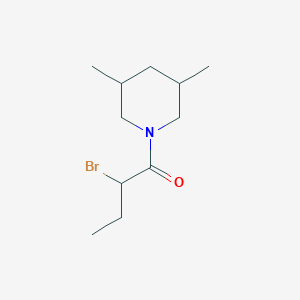
![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

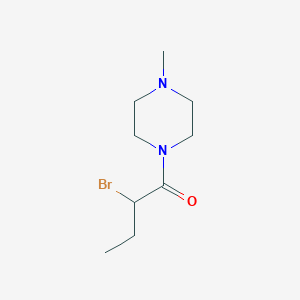
![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)
